N(alpha)-Lauroylarginine ethyl ester

Thrombin Inhibition Serine Protease Antimicrobial Mechanism

N(alpha)-Lauroylarginine ethyl ester (LAE; CAS 48076-74-0), also known as ethyl lauroyl arginate or E243, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol, with a molecular formula of C₂₀H₄₀N₄O₃ and a molecular weight of 384.6 g/mol. LAE is most commonly supplied as its monohydrochloride salt (CAS 60372-77-2) to enhance aqueous solubility to ≥247 g/L at 20°C.

Molecular Formula C20H40N4O3
Molecular Weight 384.6 g/mol
CAS No. 48076-74-0
Cat. No. B3052912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alpha)-Lauroylarginine ethyl ester
CAS48076-74-0
Synonymsethyl N(alpha)-lauroyl-L-arginate
ethyl N(alpha)-lauroylarginate
L-arginine, N(alpha)-lauroyl ethylester
lauric arginate
N(alpha)-lauroylarginine ethyl ester
N(alpha)-lauroylarginine ethyl ester monohydrochloride
N-(alpha)-CAE
N-(alpha)-cocoyl-L-arginine ethyl ester
N-(alpha)-cocoylarginine ethyl ester
N-(alpha)-cocylarginine ethyl ester
N-(alpha)-LAE
N-(alpha)-lauroyl-arginine ethyl ester
N-(alpha)-lauroyl-L-arginine ethyl ester, DL-pyroglutamic acid salt
N-(alpha)-lauroylarginine ethyl ester
NACAEE
Molecular FormulaC20H40N4O3
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC
InChIInChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1
InChIKeyXJTMYVOVQZMMKX-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N(alpha)-Lauroylarginine Ethyl Ester (LAE; CAS 48076-74-0): A Cationic Amino-Acid-Based Antimicrobial Surfactant for Scientific and Industrial Procurement


N(alpha)-Lauroylarginine ethyl ester (LAE; CAS 48076-74-0), also known as ethyl lauroyl arginate or E243, is a cationic surfactant synthesized from L-arginine, lauric acid, and ethanol, with a molecular formula of C₂₀H₄₀N₄O₃ and a molecular weight of 384.6 g/mol [1][2]. LAE is most commonly supplied as its monohydrochloride salt (CAS 60372-77-2) to enhance aqueous solubility to ≥247 g/L at 20°C [3]. It possesses broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeasts, and molds, and holds Generally Recognized As Safe (GRAS) status from the U.S. FDA and approval as food additive E243 by the European Food Safety Authority (EFSA) with an Acceptable Daily Intake (ADI) of 0.5 mg/kg body weight [4][5].

Why N(alpha)-Lauroylarginine Ethyl Ester Cannot Be Interchanged with Other Arginine-Based Surfactants or Traditional Preservatives


Within the class of Nα-acyl-arginine ester surfactants, seemingly minor structural variations—the alkyl ester moiety (methyl vs. ethyl), the acyl chain length (lauroyl C12 vs. cocoyl mixed-chain), or the amino acid head group (arginine vs. lysine)—produce large differences in antimicrobial potency, enzymatic inhibition, cytotoxicity, and regulatory status [1][2]. Unlike traditional organic acid preservatives such as sodium benzoate and potassium sorbate, which require acidic pH for the undissociated active form and exhibit MIC values in the mg/mL range, LAE retains full activity across pH 3–7 and demonstrates MIC values in the µg/mL range, translating to approximately 100- to 1000-fold greater molar potency [3][4]. Furthermore, LAE undergoes rapid metabolic hydrolysis in the human gastrointestinal tract to naturally occurring dietary constituents (lauric acid and L-arginine), a detoxification pathway not shared by synthetic quaternary ammonium biocides or halogenated preservatives, which is the mechanistic basis for its GRAS designation and EFSA approval at defined use levels [5]. These structural, functional, and regulatory dimensions collectively preclude casual substitution.

Quantitative Differentiation Evidence for N(alpha)-Lauroylarginine Ethyl Ester: Head-to-Head and Cross-Study Comparisons Against Closest Analogs and Alternatives


Thrombin Inhibition Potency: LAE Exhibits 40-Fold Stronger Inhibition than the Closest Arginine Methyl Ester Analog

In a direct head-to-head enzymatic assay, N(alpha)-lauroylarginine ethyl ester (LAE) inhibited thrombin-catalyzed hydrolysis of chromogenic substrate Tos-Gly-Pro-Arg-pNA with an inhibition constant Ki of 1.92 µM, compared to a Ki of 77 µM for 9-fluorenylmethoxycarbonyl-L-arginine methyl ester (Fmoc-Arg-OMe)—a structurally related arginine ester [1]. This represents a 40-fold difference in inhibitory potency. Furthermore, LAE showed approximately 20-fold selectivity for thrombin (Ki = 1.92 µM) over trypsin (Ki = 18.9 µM), while retaining the capacity to serve as a hydrolytic substrate for both enzymes [1].

Thrombin Inhibition Serine Protease Antimicrobial Mechanism

Clinical Non-Inferiority to Chlorhexidine: LAE Mouthwash Matches the Gold-Standard Antiseptic Without Treatment-Related Adverse Events

A randomized clinical trial directly compared 0.147% ethyl lauroyl arginate (LAE)-containing mouthwash to 0.12% chlorhexidine (CHX) mouthwash as adjunctive therapy in the non-surgical treatment of periodontitis over 4 weeks with follow-up to 3 months [1]. Both therapies resulted in reduced full-mouth plaque scores (FMPS), full-mouth bleeding scores (FMBS), and residual periodontal pockets, with no statistically significant differences between groups at either 4 weeks or 3 months. Total bacterial counts and specific periodontal pathogen reductions were also statistically equivalent. Critically, the LAE group recorded no treatment-related adverse events, whereas CHX is clinically associated with tooth staining, taste disturbance, and mucosal irritation [1].

Periodontitis Oral Healthcare Chlorhexidine Alternative

pH-Independent Antimicrobial Spectrum: LAE Retains Full Activity Across pH 3–7, Unlike Organic Acid Preservatives That Fail Above pH 5.5

LAE maintains antimicrobial activity throughout a pH range of 3.0 to 7.0 without loss of efficacy [1]. In contrast, traditional organic acid preservatives such as sodium benzoate and potassium sorbate require the undissociated acid form for membrane penetration, and their antimicrobial activity declines sharply as pH rises above their pKa (benzoic acid pKa = 4.2; sorbic acid pKa = 4.76). At pH 5.5, fungal growth has been observed even with 0.3% (3,000 ppm) potassium sorbate supplementation [2], while sodium benzoate requires substantially higher concentrations at pH >5.0 to achieve inhibition comparable to that at pH <4.0 [3]. LAE, as a cationic surfactant whose mechanism relies on electrostatic interaction with negatively charged microbial membranes rather than pH-dependent passive diffusion, remains fully active across this entire range [1].

Food Preservation pH Stability Organic Acid Preservative Alternative

MIC Potency Advantage: LAE Inhibits Foodborne Pathogens at µg/mL Concentrations, Whereas Traditional Preservatives Require mg/mL Levels

Cross-study comparison of minimum inhibitory concentration (MIC) data reveals a potency gap of approximately two to three orders of magnitude between LAE and conventional organic acid preservatives. LAE exhibits MIC values against key foodborne pathogens in the range of 10–400 µg/mL: 10 µg/mL against Listeria monocytogenes [1], 12.5–100 mg/L against Staphylococcus aureus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica [2], and 25 µg/mL against Pectobacterium carotovorum [3]. In contrast, published MIC values for sodium benzoate and potassium sorbate against E. coli and Bacillus subtilis at pH 6.8 are 40,000 µM (approximately 5.8–6.0 mg/mL) [4], representing roughly a 100- to 1,000-fold higher concentration requirement by mass. Even at more favorable acidic pH 5.0, these traditional preservatives still require mg/mL concentrations [4].

Minimum Inhibitory Concentration Food Safety Preservative Potency

Thermal Processing Stability: LAE Retains Full Antimicrobial Efficacy After Heat Treatment at 120°C, Enabling Use in Thermally Processed Foods

LAE maintains its full antimicrobial efficacy after exposure to heat treatments of 90°C and 120°C for 15 minutes, as demonstrated by unchanged MIC and MBC values against a panel of five foodborne bacterial strains (Staphylococcus aureus, Listeria innocua, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica) following thermal challenge [1]. This thermal robustness contrasts with several classes of antimicrobial compounds—including certain bacteriocins (e.g., nisin, which shows reduced activity after prolonged heating), essential oil components (which are volatile and thermally labile), and some peptide-based preservatives—that undergo degradation or volatilization during thermal processing [1]. Additionally, LAE demonstrates chemical stability at a pH range between 3 and 7 and is stable under normal light exposure [2].

Thermal Stability Heat Treatment Processed Food Preservation

Metabolic Detoxification Pathway: LAE Is Rapidly Hydrolyzed to Endogenous Dietary Constituents, Supporting Its GRAS Regulatory Designation

In human metabolism studies using ¹³C-labeled LAE, the compound was rapidly hydrolyzed: in simulated intestinal fluid, more than 90% was converted to arginine within 1 hour, and in human plasma, approximately 50% was hydrolyzed to lauroyl arginine (LAS) over 4 hours [1]. LAE remained stable in simulated gastric fluid, indicating that hydrolysis occurs primarily in the intestinal environment [1]. The final metabolites—lauric acid (a medium-chain fatty acid abundant in coconut oil and human diet) and L-arginine (a proteinogenic amino acid)—enter normal fatty acid metabolism and the urea cycle, respectively [2]. This rapid detoxification pathway is the mechanistic basis for LAE's low acute oral toxicity (LD₅₀ >2,000 mg/kg dermal) and its GRAS designation at use levels up to 200 ppm in the U.S. and 225 ppm in the EU [2][3]. In contrast, synthetic quaternary ammonium biocides (e.g., benzalkonium chloride) and phenolic preservatives (e.g., parabens) do not undergo rapid metabolic clearance to benign endogenous metabolites.

Metabolism Toxicokinetics GRAS Safety

Procurement-Relevant Application Scenarios for N(alpha)-Lauroylarginine Ethyl Ester Based on Differentiated Evidence


Low-Acid and Neutral-pH Food Preservation (Meat, Poultry, Dairy, Plant-Based Products)

For food products with pH above 5.5—including cooked meats, poultry, soft cheeses, and plant-based protein alternatives—traditional organic acid preservatives (sodium benzoate, potassium sorbate) lose antimicrobial efficacy because the undissociated acid form required for membrane penetration is negligible above this pH threshold [1]. LAE maintains full activity across pH 3–7 [2] and delivers MIC values in the µg/mL range against Listeria monocytogenes (10 µg/mL), Staphylococcus aureus, Escherichia coli, and Salmonella enterica, representing a 100- to 1,000-fold potency advantage over the mg/mL MIC values of organic acid preservatives at near-neutral pH [3][4]. LAE is approved at use levels of 50–200 ppm in the U.S. (GRAS) and up to 225 ppm in the EU (E243), making it one of the very few effective preservative options for low-acid food categories [5]. Its thermal stability at 120°C further allows incorporation prior to cooking or pasteurization [6].

Alcohol-Free Oral Care Formulations Requiring Chlorhexidine-Level Efficacy Without Staining or Taste Disturbance

A randomized clinical trial demonstrated that a 0.147% LAE-containing mouthwash produced clinical and microbiological outcomes statistically equivalent to 0.12% chlorhexidine—the gold standard in periodontal therapy—with no treatment-related adverse events reported in the LAE group [1]. This positions LAE as a directly substitutable alternative to chlorhexidine in mouthwash formulations targeting periodontitis and gingivitis management, particularly for patient populations where chlorhexidine-associated dental staining and taste alteration compromise adherence. The EFSA has established an ADI of 0.5 mg/kg bw/day, and the EU Scientific Committee on Consumer Safety (SCCS) has deemed LAE safe for use in mouthwashes up to 0.15% concentration [2].

Antimicrobial Active Food Packaging Films for Ready-to-Eat Products

LAE's cationic surfactant properties enable its incorporation into biodegradable packaging films. Research demonstrates that LAE complexed with polyoxometalates (POM-LAE) and incorporated into carboxymethyl cellulose (CMC) films retains antimicrobial activity, achieving a 7–8 log (CFU/mL) reduction of Listeria monocytogenes at 5–10% POM-LAE loading and preventing initial bacterial growth with a 0.77 log reduction in cured ham during refrigerated storage [1]. The POM-LAE complex reduced the MIC by approximately two-fold compared to free LAE alone (32 µg/mL vs. higher for free LAE against L. monocytogenes) and was capable of both inhibiting biofilm formation and destroying pre-formed biofilms at MIC concentrations [1]. This application exploits LAE's unique combination of surfactant properties, heat stability, and broad-spectrum antimicrobial activity that is not replicable with non-surfactant preservatives.

Biochemical Research Tool for Serine Protease Inhibition Studies

LAE's well-characterized and quantifiable inhibition of thrombin (Ki = 1.92 µM) with 20-fold selectivity over trypsin (Ki = 18.9 µM) [1], combined with its capacity to serve as a hydrolytic substrate for both enzymes (kcat = 3.6 s⁻¹ for thrombin; kcat = 56 s⁻¹ for trypsin at pH 8.5), makes LAE a uniquely defined biochemical probe for studying trypsin-like serine proteases implicated in microbial infection processes [1]. The 40-fold differential in Ki between LAE (ethyl ester) and Fmoc-Arg-OMe (methyl ester) provides a structure-activity relationship anchor point for rational design of protease-targeting antimicrobials [1]. This application is distinct from LAE's preservative uses and is supported by the compound's availability as a defined single chemical entity (CAS 48076-74-0, free base; CAS 60372-77-2, hydrochloride salt) suitable for reproducible enzymatic studies.

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